Di-tert-butyl maleate

Descripción

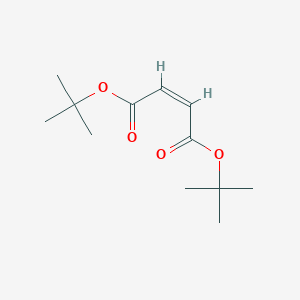

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ditert-butyl (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVGHYYKWDQHFV-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C\C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880692 | |

| Record name | maleic acid, di-t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7633-38-7, 18305-60-7 | |

| Record name | NSC134487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | maleic acid, di-t-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for Di Tert Butyl Maleate

Established Synthetic Routes to Di-tert-butyl Maleate (B1232345)

The synthesis of Di-tert-butyl maleate is primarily achieved through esterification-based methods, with several variations developed to optimize yield and reaction conditions.

The formation of tert-butyl esters can be accomplished through the condensation of carboxylic acids with tert-butyl alcohol. However, a more common and efficient industrial method for producing dialkyl maleates involves the acid-catalyzed reaction of maleic anhydride (B1165640) with the corresponding alcohol. For instance, the synthesis of Dibutyl maleate is effectively carried out by reacting maleic anhydride and n-butyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid jsu.edu.cnwikipedia.org.

A highly effective route for synthesizing this compound specifically involves the reaction of maleic acid with isobutene, which serves as the source of the tert-butyl group. This reaction is typically performed with an acid catalyst. One documented synthesis achieved a 60% yield using this method scispace.com.

Table 1: Synthesis of this compound

| Precursors | Catalyst/Reagents | Yield | Reference |

|---|

Alternative strategies often utilize this compound as a foundational block for constructing more substituted molecules. One notable pathway involves the reaction of this compound with a Grignard reagent, such as tert-butylmagnesium chloride. This reaction proceeds via a conjugate addition of the Grignard reagent to the α,β-unsaturated ester system. The resulting adduct can then be trapped by reacting with bromine to form α-halo esters scispace.com. This method transforms the simple maleate backbone into a more complex, functionalized succinate (B1194679) structure, which can serve as a precursor for other derivatives scispace.com.

Advanced Derivatization of this compound

The carbon-carbon double bond in this compound is the primary site for derivatization, allowing for the introduction of new functional groups and the creation of chiral centers.

A key example of functionalization is the reaction sequence involving tert-butylmagnesium chloride and bromine. When this compound is treated with tert-butylmagnesium chloride, an adduct is formed which, upon subsequent reaction with bromine, yields Di-tert-butyl α-tert-butyl-α′-bromosuccinate scispace.com. This transformation is significant as it introduces both a bulky alkyl group and a reactive halogen atom onto the succinate backbone, opening pathways for further chemical modifications. The product of this reaction is a mixture of diastereomers, highlighting the formation of new stereocenters scispace.com.

Table 2: Functionalization of this compound

| Starting Material | Reagents | Product | Note | Reference |

|---|

Controlling the stereochemical outcome of reactions involving this compound is crucial for the synthesis of enantiomerically pure target molecules.

This compound is classified as an electron-deficient olefin due to the electron-withdrawing nature of its two ester groups. The asymmetric epoxidation of such olefins is a well-established field, providing access to chiral epoxides rsc.org. Common methods for these transformations include nucleophilic epoxidation, which is effective for electron-poor double bonds wikipedia.org. Strategies often employ chiral catalysts or reagents to induce asymmetry, such as:

Metal Peroxide Systems: Chiral ligands coordinated to a metal peroxide can facilitate asymmetric epoxidation rsc.orgwikipedia.org.

Phase-Transfer Catalysts: Chiral ammonium salts, particularly those derived from Cinchona alkaloids, are used to induce asymmetry in biphasic Weitz–Scheffer epoxidation conditions (alkaline hydrogen peroxide) rsc.org.

Organocatalysis: Chiral pyrrolidines and other amine-based catalysts have been developed for the asymmetric epoxidation of α,β-unsaturated carbonyl compounds benthamdirect.com.

While these general methodologies exist for electron-deficient alkenes, specific studies detailing the diastereoselective epoxidation of this compound itself are not extensively covered in the literature. However, the reaction that produces Di-tert-butyl α-tert-butyl-α′-bromosuccinate is known to yield a mixture of diastereomers in a ratio of approximately 2:1, confirming that reactions at the double bond are sensitive to stereochemical control scispace.com. Furthermore, studies on the radical addition to various dialkyl maleates have shown that diastereoselectivity increases with the steric bulk of the alkyl ester groups, suggesting that the tert-butyl groups on this compound would strongly influence the stereochemical outcome of such reactions arkat-usa.org.

Stereoselective Transformations of this compound

Influence of Reaction Conditions on Stereoselectivity

The stereochemical outcome of reactions involving maleate esters is highly dependent on the geometry of the starting olefin and the reaction conditions. The cis-configuration of this compound is a crucial factor in achieving stereoselectivity. In Michael addition reactions, the use of a cis-alkene like diethyl maleate is critical, as its trans-isomer, diethyl fumarate (B1241708), results in an almost racemic product. organic-chemistry.org This highlights that the initial geometry of the substrate directly influences the stereochemical pathway of the reaction.

The diastereoselectivity of radical addition reactions to dialkyl maleates is also significantly influenced by the steric bulk of the ester's alkyl groups. rsc.org In the photochemical radical addition of a tetrahydrofuran (THF) radical to various dialkyl maleates, a clear trend emerges: as the steric hindrance of the alkyl group increases, so does the diastereomeric ratio (d.r.) of the product. rsc.org For instance, the reaction with this compound shows a higher diastereoselectivity compared to less bulky esters like dibutyl or di-iso-propyl maleates. rsc.org

Table 1: Effect of Ester Group Bulkiness on Diastereoselectivity in THF Radical Addition

| Dialkyl Maleate (R in R-OOC-CH=CH-COO-R) | Diastereomeric Ratio (d.r.) (syn/anti) | Reference |

|---|---|---|

| n-Butyl | 1.8 / 1.0 | rsc.org |

| iso-Propyl | 2.0 / 1.0 | rsc.org |

| tert-Butyl | 2.3 / 1.0 | rsc.org |

This data underscores how the sterically demanding tert-butyl groups in this compound can direct the approach of incoming radicals, thereby enhancing the stereoselectivity of the addition. rsc.org

Catalytic Approaches in this compound Synthesis and Modification

Catalysis is fundamental to both the synthesis of this compound and its subsequent chemical transformations. Various catalytic systems, including acidic, free-radical, and transition metal catalysts, are employed to enhance reaction rates, control selectivity, and enable novel derivatizations.

Role of Acidic Catalysts in Esterification Processes

The synthesis of dialkyl maleates, including this compound, is commonly achieved through the esterification of maleic acid or its anhydride with the corresponding alcohol. This process is typically catalyzed by strong acids. The esterification occurs in two stages: a rapid initial reaction forms the monoester, followed by a slower, reversible reaction to form the diester, which necessitates a catalyst. nih.gov

A variety of acidic catalysts can be used for this purpose:

Homogeneous Catalysts : Mineral acids like sulfuric acid are highly effective and inexpensive but can lead to corrosion and wastewater generation during neutralization. nih.gov

Heterogeneous Catalysts : Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15, Indion 225H) and phosphotungstic acid offer significant advantages. nih.govescholarship.org They are less corrosive, often more selective, and can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. nih.govescholarship.orgyoutube.com In studies on the synthesis of dibutyl maleate, phosphotungstic acid was found to be a highly active and selective catalyst. nih.gov The conversion of maleic acid increases with higher catalyst loading, as this provides more active sites for the reaction. escholarship.org

The synthesis of this compound specifically can be performed using maleic acid and isobutene, a reaction that typically relies on a strong acid catalyst. nih.gov

Free Radical Catalysis in Maleate Derivative Formation

Free radical catalysis provides a powerful method for forming derivatives from maleates by enabling additions across the carbon-carbon double bond. This approach is instrumental in producing a variety of functionalized molecules and oligomers. For example, free radical initiators can accelerate the reaction between castor oil and maleic anhydride to produce castor oil maleate, a biodegradable demulsifier. mdpi.com Similarly, the addition of THF radicals to this compound, initiated by a radical source, yields functionalized succinate derivatives. rsc.org

Di-tert-butyl peroxide (DTBP) is a widely used radical initiator due to its stability and predictable decomposition. researchgate.netnih.gov It is one of the most stable organic peroxides, largely because of its bulky tert-butyl groups. diva-portal.org Upon heating to temperatures above 100°C, the peroxide bond in DTBP undergoes homolytic cleavage to generate two tert-butoxy radicals. diva-portal.orgfishersci.ca These radicals can then initiate further reactions.

The decomposition proceeds as follows:

(CH₃)₃COOC(CH₃)₃ → 2 (CH₃)₃CO•

(CH₃)₃CO• → (CH₃)₂CO + •CH₃ diva-portal.org

DTBP is particularly effective in initiating the formation of maleate derivatives. It has been used as the radical initiator to induce the addition of THF to this compound and to increase the reaction rate in the production of castor oil maleate. rsc.orgnih.gov Its role as an initiator is crucial in polymerization processes and various other organic syntheses. researchgate.nettcichemicals.com

Optimizing reaction parameters such as catalyst concentration and temperature is critical for maximizing yield and reaction efficiency. The ideal conditions depend on the specific reaction and catalyst system. In free-radical reactions initiated by DTBP, temperature is a key variable, as the decomposition of the peroxide is temperature-dependent. diva-portal.orgfishersci.ca

For the production of castor oil maleate using a free radical initiator, a study applying response surface methodology (RSM) was conducted to determine the influence of temperature and initiator concentration. The results indicated that using a radical initiator increased the reaction rate, leading to higher productivity in a shorter time. nih.gov General optimization studies, for instance in biodiesel production, show that both catalyst concentration and temperature have a significant impact on product yield, often following a quadratic mathematical model where an optimal point can be determined. mdpi.comrsc.org Increasing catalyst concentration generally increases the number of active sites, which can improve conversion rates up to an optimal level. rsc.org

Table 2: General Principles for Optimizing Catalyst Concentration and Temperature

| Parameter | General Effect on Reaction Rate/Yield | Considerations |

|---|---|---|

| Catalyst Concentration | Increases rate by providing more active sites, up to an optimum level. rsc.org | Excess catalyst may not improve yield and can complicate purification. |

| Temperature | Increases reaction rate (e.g., by promoting radical initiator decomposition). diva-portal.orgnih.gov | Side reactions or catalyst degradation can occur at excessively high temperatures. |

Reaction Mechanisms and Kinetics Involving Di Tert Butyl Maleate

Mechanistic Investigations of Esterification Reactions

The synthesis of Di-tert-butyl maleate (B1232345), like other dialkyl maleates, is typically achieved through the esterification of maleic acid or its anhydride (B1165640) with the corresponding alcohol, in this case, tert-butanol (B103910). Mechanistic studies of similar systems, such as the esterification of maleic anhydride with various butyl alcohols, show that the reaction proceeds in two distinct stages. The first stage is a rapid, non-catalytic reaction where one molecule of the alcohol reacts with maleic anhydride to form the monoester, monobutyl maleate. This step is generally considered to go to completion quickly pan.pl.

The second stage is the slower, reversible esterification of the monoester to form the diester, Di-tert-butyl maleate. This step requires a catalyst, typically a strong acid, to proceed at a reasonable rate. The generally accepted mechanism for this acid-catalyzed esterification involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid group on the monoester by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by an oxygen atom from a tert-butanol molecule on the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton transfer from the newly added hydroxyl group to one of the existing hydroxyl groups.

Elimination of a water molecule to reform the carbonyl double bond, yielding the protonated diester.

Deprotonation to release the final diester product, this compound, and regenerate the acid catalyst.

Kinetic investigations on the synthesis of dibutyl maleate have shown that the kinetics of the second stage appear to be second order with respect to both the acid (monoester) and the alcohol pan.plppor.az. The rate of this reaction is significantly influenced by the type of catalyst used and the reaction conditions.

| Catalyst | Reactants | Key Findings | Reference |

|---|---|---|---|

| Sulfuric acid, Phosphotungstic acid, Dowex 50WX8 | Maleic anhydride and butanols | Phosphotungstic acid was the most active catalyst. The reaction kinetics were second order in both acid and alcohol. | pan.plppor.az |

| Amberlyst 131H+ | Maleic acid and n-butanol | Among the ion exchange resins tested, Amberlyst 131H+ showed the best performance. The presence of water in the reaction mixture significantly lowered the conversion of maleic acid. | isites.info |

| Amberlyst-15 | Maleic acid and butanol | Used as a heterogeneous catalyst, often in studies optimizing reaction parameters like mole ratio, temperature, and catalyst loading. | researchgate.net |

Radical Polymerization Mechanisms of this compound

This compound, as a 1,2-disubstituted ethylene (B1197577) derivative, can undergo radical polymerization. However, the presence of two bulky tert-butyl ester groups on the double bond introduces significant steric hindrance, which strongly influences the polymerization mechanism and kinetics compared to less substituted monomers like acrylates. The general mechanism follows the three classical steps of free-radical polymerization: initiation, propagation, and termination.

Initiation: A radical initiator (e.g., a peroxide or an azo compound) decomposes upon heating or irradiation to form primary radicals. These radicals then add to the carbon-carbon double bond of a this compound monomer to create a new monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain. This step repeats to grow the macromolecule.

Termination: The growth of a polymer chain is stopped, typically through the combination or disproportionation of two growing radical chains.

A distinctive feature of the radical polymerization of dialkyl maleates is the in-situ isomerization from the cis-isomer (maleate) to the trans-isomer (fumarate) during the propagation step. While this compound (cis-isomer) is the starting monomer, the resulting polymer has the structure of poly(di-tert-butyl fumarate) (trans-isomer).

This phenomenon, known as monomer-isomerization radical polymerization, occurs because of the following mechanistic pathway:

A propagating radical adds to a this compound monomer, forming a propagating maleate radical.

Due to the steric hindrance between the two bulky ester groups in the cis-configuration, this radical is sterically crowded and relatively unstable.

Rotation around the central carbon-carbon single bond of this radical is possible, leading to the formation of the thermodynamically more stable trans-radical (fumarate radical).

This less-hindered and more stable fumarate (B1241708) radical then adds to the next monomer molecule.

Because the propagation of the fumarate radical is much faster than that of the maleate radical, the polymer chain is composed almost exclusively of fumarate repeating units. Studies on the isomerization of maleic acid to fumaric acid catalyzed by thiyl radicals support the feasibility of such isomerizations via radical intermediates chemrxiv.org. The polymerization of fumarate-based monomers via radical mechanisms further confirms that this pathway leads to a stable polymer structure nih.gov.

The kinetics of the radical polymerization of this compound are sensitive to various reaction conditions. Understanding these influences is crucial for controlling the polymerization rate, molecular weight, and properties of the final polymer.

Initiator Concentration : The rate of polymerization is generally proportional to the square root of the initiator concentration. Therefore, increasing the amount of initiator leads to a faster reaction but often results in polymers with lower molecular weight, as more chains are initiated and terminated iupac.org.

Temperature : Elevating the reaction temperature increases the rate of thermal decomposition of the initiator, generating more radicals and thus increasing the polymerization rate. It also increases the propagation rate constant (k_p).

Solvent : The choice of solvent can impact polymerization kinetics by affecting the solubility of the monomer and the resulting polymer. In atom transfer radical polymerization (ATRP), a related controlled radical process, solvent polarity has been shown to significantly affect the rate constant of the activation step unipd.it.

| Reaction Condition | Effect on Polymerization Rate | Effect on Molecular Weight |

|---|---|---|

| Increase in Initiator Concentration | Increases | Decreases |

| Increase in Monomer Concentration | Increases | Increases |

| Increase in Temperature | Increases | Generally Decreases (due to increased termination and chain transfer) |

Nucleophilic Addition Reactions of this compound

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with two electron-withdrawing tert-butylcarbonyl groups. This electronic structure makes the molecule susceptible to nucleophilic attack, specifically through a mechanism known as nucleophilic conjugate addition or the Michael addition researchgate.net. In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated ester system (Michael acceptor) researchgate.net.

The characteristic reaction of this compound with nucleophiles is the 1,4-conjugate addition. The mechanism proceeds as follows:

A nucleophile attacks one of the electrophilic β-carbons of the double bond.

The π-electrons from the double bond are displaced, and a resonance-stabilized enolate anion is formed as an intermediate. The negative charge is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups.

The enolate intermediate is subsequently protonated (typically by the solvent or upon acidic workup) at the α-carbon to yield the final saturated adduct, a derivative of di-tert-butyl succinate (B1194679).

A wide variety of nucleophiles can participate in this reaction, including enolates, amines, and thiols researchgate.netencyclopedia.pub. The use of sterically demanding tert-butyl esters, as in this compound, has been shown to effectively suppress the competing 1,2-addition (direct attack at the carbonyl carbon), particularly when strong nucleophiles like aryllithium reagents are used datapdf.com.

| Nucleophile Class | Specific Example |

|---|---|

| Organometallics | Aryllithium reagents, Gilman (cuprate) reagents |

| Enolates | Enolates derived from malonic esters or β-ketoesters |

| Amines | Primary and secondary amines |

| Thiols | Alkyl or aryl thiols (thiolates) |

The reactivity of this compound as a Michael acceptor is exploited in polymer chemistry for the specific purpose of end-capping. In living anionic polymerizations, the propagating polymer chain has a carbanionic active center. This "living" polymer anion can act as a potent nucleophile.

The end-capping process involves the introduction of this compound at the end of the polymerization. The living polymer anion undergoes a Michael addition to the maleate double bond. This reaction effectively terminates the polymerization while simultaneously installing a di-tert-butyl succinate-derived functional group at the terminus of the polymer chain sci-hub.box. This strategy allows for the precise control of polymer end-group functionality, which is crucial for creating well-defined block copolymers, polymer-drug conjugates, or surface-active materials.

Cycloaddition Reactions and this compound

Cycloaddition reactions are fundamental processes in organic synthesis, enabling the construction of cyclic molecules through the concerted or stepwise combination of two or more unsaturated molecules. This compound, with its electron-deficient carbon-carbon double bond, serves as a competent dienophile or dipolarophile in various cycloaddition reactions.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org Maleate derivatives, including this compound, are classic examples of dienophiles due to the electron-withdrawing nature of their ester groups, which activates the double bond for reaction.

The stereochemistry of the Diels-Alder reaction is a key feature. The reaction is stereospecific with respect to both the diene and the dienophile. For instance, a cis-dienophile like this compound will yield a product with cis stereochemistry at the newly formed single bonds in the cyclohexene (B86901) ring. Furthermore, the "endo rule" often governs the stereoselectivity, predicting that the substituents of the dienophile will preferentially occupy the endo position in the transition state, leading to the formation of the endo adduct as the major product. wikipedia.org However, at higher temperatures, the thermodynamically more stable exo product may be favored, suggesting that the reaction can be reversible under these conditions. sciforum.netanu.edu.au

The reactivity in Diels-Alder reactions is significantly influenced by the electronic properties of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile, such as the tert-butoxycarbonyl groups in this compound, accelerate the reaction. masterorganicchemistry.com The bulky tert-butyl groups in this compound can, however, introduce steric hindrance, which may affect the reaction rate and stereoselectivity compared to less sterically demanding maleates like dimethyl maleate. vaia.com For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation. masterorganicchemistry.com Steric hindrance that prevents the diene from achieving this conformation can inhibit the reaction. vaia.com

A variant of this reaction, the hetero-Diels-Alder reaction, involves dienes or dienophiles containing one or more heteroatoms. For example, di(tert-butyl) azodicarboxylate, an analogue of this compound where the double bond is between two nitrogen atoms, can react with a diene to form a tetrahydropyridazine derivative. rsc.org

Table 1: Examples of Diels-Alder Reactions with Maleate Derivatives

| Diene | Dienophile | Product | Key Features |

| 1,3-Butadiene | This compound | Di-tert-butyl cyclohex-4-ene-1,2-dicarboxylate | Formation of a six-membered ring. |

| Cyclopentadiene | Dimethyl maleate | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Endo adduct is the major product. |

| Danishefsky's diene | This compound | Functionalized cyclohexenone derivative | Highly reactive diene leads to high yield. |

[3+2] Cycloaddition Pathways

[3+2] cycloaddition reactions are another important class of pericyclic reactions that involve a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered heterocyclic ring. This compound can act as a dipolarophile in these reactions. Common 1,3-dipoles include azides, nitrile oxides, and azomethine ylides. uchicago.edu

The mechanism of [3+2] cycloadditions can be influenced by the electronic nature of the reactants. Molecular Electron Density Theory (MEDT) studies have been employed to understand the reactivity and mechanism of these reactions. researchgate.net For instance, the reaction between an azomethine ylide and an alkene like dimethyl maleate is considered a zwitterionic-type (zw-type) cycloaddition. scielo.org.mx The polarity of the reaction, influenced by the nucleophilic character of the 1,3-dipole and the electrophilic character of the dipolarophile, plays a crucial role in determining the reaction's activation energy and stereoselectivity. scielo.org.mx

In the context of silyldiazoalkanes reacting with dienophiles like diethyl fumarate, the reaction is classified as having a polar character, which is confirmed by calculated Global Electron Density Transfer (GEDT) values. mdpi.com These reactions proceed through a one-step mechanism. mdpi.com The high electrophilicity of maleate derivatives makes them effective dipolarophiles in these transformations.

Table 2: [3+2] Cycloaddition Reactions Involving Maleate Derivatives

| 1,3-Dipole | Dipolarophile | Product | Reaction Type |

| Azomethine ylide | This compound | Substituted pyrrolidine | zw-type 32CA |

| Nitrone | Dimethyl maleate | Substituted isoxazolidine | zw-type 32CA |

| Trimethylsilyldiazomethane | Dimethylcyanomaleate | Pyrazole derivative | Polar 32CA |

Enantioselective Transformations Mediated by this compound Derivatives

The development of synthetic methods to control stereochemistry is a central goal in modern organic chemistry. This compound and its derivatives can be employed in enantioselective transformations, either as precursors to chiral auxiliaries or as substrates in asymmetric synthesis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. While this compound itself is achiral, it can be a starting material for the synthesis of molecules that can act as chiral auxiliaries.

A prominent example of a chiral auxiliary is the tert-butanesulfinamide, developed by Ellman. bristol.ac.ukharvard.edu This auxiliary has proven to be highly effective in the asymmetric synthesis of chiral amines. harvard.educa.gov The synthesis of tert-butanesulfinamide can start from di-tert-butyl disulfide. acs.org Although not a direct derivative of this compound, the tert-butyl group is a key feature shared between these molecules. The steric bulk of the tert-butyl group is often crucial for achieving high levels of stereocontrol in reactions involving the auxiliary. acs.org

This compound and its derivatives can be directly involved in asymmetric synthesis, where a new chiral center is created with a preference for one enantiomer over the other. This can be achieved through the use of chiral catalysts or reagents.

For example, the asymmetric alkylation of malonate esters is a valuable method for constructing chiral carbon centers. nih.gov While the direct enantioselective alkylation of this compound is not explicitly detailed, related systems highlight the potential. For instance, α-alkylation of malonates bearing a chiral auxiliary can proceed with high enantioselectivity.

Furthermore, the asymmetric reduction of prochiral ketones is a well-established method for producing chiral alcohols. In one application, tert-butyl-6-chloro-3,5-dioxohexanoate was asymmetrically reduced using Lactobacillus kefir to produce tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate, a chiral building block for HMG-CoA reductase inhibitors, with high diastereomeric excess. nih.gov This demonstrates the utility of tert-butyl esters, structurally related to this compound, in asymmetric biotransformations.

The development of practical and environmentally friendly processes for the synthesis of enantiomerically pure compounds is an ongoing area of research. acs.org

Table 3: Applications in Asymmetric Synthesis

| Reaction Type | Substrate/Precursor | Chiral Influence | Product | Significance |

| Asymmetric Amine Synthesis | tert-Butanesulfinimines | Chiral tert-butanesulfinyl auxiliary | Enantioenriched amines | Widely used method for chiral amine synthesis. harvard.educa.gov |

| Asymmetric Alkylation | 2,2-diphenylethyl tert-butyl malonates | Phase-transfer catalysis | α-alkyl-α-methylmalonates | Versatile chiral building blocks. nih.gov |

| Asymmetric Reduction | tert-butyl-6-chloro-3,5-dioxohexanoate | Lactobacillus kefir (whole cell biotransformation) | tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate | Chiral precursor for pharmaceuticals. nih.gov |

Polymer Science and Material Applications of Di Tert Butyl Maleate

Polymerization Characteristics and Resulting Polymer Architectures

The polymerization of Di-tert-butyl maleate (B1232345) is characterized by specific behaviors in both homopolymerization and copolymerization, largely dictated by the steric hindrance of the tert-butyl esters. These characteristics are strategically exploited to produce well-defined polymer structures, including those with reactive terminal groups.

The homopolymerization of dialkyl maleates, including Di-tert-butyl maleate, via free-radical methods is generally inefficient. The significant steric hindrance presented by the two bulky ester groups on the cis-disubstituted double bond makes it difficult for the polymer chain to propagate.

However, this compound can effectively undergo copolymerization with a variety of other monomers. It is often used as a comonomer in vinyl and acrylic emulsion polymerization. In these copolymerizations, the this compound units can be incorporated into the polymer backbone, modifying the properties of the resulting copolymer. For instance, copolymerization with vinyl acetate (B1210297) allows for the introduction of the bulky tert-butyl groups, which can alter the glass transition temperature and solubility of the final polymer. While specific studies on the radical copolymerization of this compound are not abundant, data from similar dialkyl maleates, such as dibutyl maleate, provide insights into its likely behavior.

| Comonomer 1 | Comonomer 2 | Polymerization Method | Key Findings |

|---|---|---|---|

| Dibutyl maleate (as a proxy) | Vinyl acetate | Free-radical copolymerization | Copolymers are readily formed, with DBM incorporation influencing the final properties. |

| Dibutyl maleate (as a proxy) | Styrene | Radical polymerization | Successful incorporation of dibutyl maleate into the polystyrene backbone. |

A significant application of this compound in polymer synthesis is its use as an end-capping agent in living anionic polymerization to create polymers with a terminal succinic anhydride (B1165640) group. This process involves the reaction of a living polymer chain end with a single molecule of this compound. The living anions of polymers such as poly(methyl methacrylate) (PMMA) and polystyrene (PS) undergo a 1,4-conjugate addition reaction with the this compound rsc.orgrsc.org. This reaction is highly efficient and adds a di-tert-butyl succinate (B1194679) ester group to the terminus of the polymer chain rsc.orgrsc.org.

The resulting di-tert-butyl succinate-terminated polymer can then be converted to a polymer with a terminal succinic anhydride group through pyrolysis rsc.orgrsc.org. Heating the polymer to a high temperature (e.g., 235 °C) causes the thermal elimination of isobutylene (B52900) from the tert-butyl esters, leading to the formation of the cyclic anhydride rsc.orgrsc.org. This method provides a robust route to well-defined, end-functionalized polymers with a reactive anhydride group, which can be used for subsequent reactions, such as forming block copolymers by reacting with an amine-terminated polymer rsc.org.

| Living Polymer | End-capping Agent | Intermediate Functional Group | Final Functional Group (after pyrolysis) | Pyrolysis Temperature |

|---|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | This compound | Di-tert-butyl succinate ester | Succinic anhydride | 235 °C |

| Polystyrene (PS) | This compound | Di-tert-butyl succinate ester | Succinic anhydride | 235 °C |

| Polyisoprene (PI) | This compound | Di-tert-butyl succinate ester | - | - |

| Poly(vinylpyridine) (PVP) | This compound | Di-tert-butyl succinate ester | - | - |

This compound in Functional Polymer Design

The unique chemical properties of this compound and the polymers derived from it lend themselves to the design of functional materials for specialized applications, including in the biomedical field and in the development of crosslinked polymer networks.

Polymers containing maleate functionalities are being explored for the development of bioactive scaffolds for tissue engineering. For instance, poly(propylene maleate) has been used in the 3D printing of scaffolds that can be surface-modified with bioactive groups to enhance cell viability and adhesion nih.govamericanelements.com. The presence of the maleate double bond allows for post-fabrication modification.

While direct studies on this compound for bioactive scaffolds are limited, the presence of tert-butyl groups in polymer scaffolds has been shown to influence cell differentiation. Specifically, t-butyl groups have been found to increase the expression of markers for adipogenic differentiation in human mesenchymal stem cells umich.edu. This suggests that polymers derived from this compound could potentially be designed to have specific bioactive properties for applications in bone and other tissue engineering. The ability to introduce a terminal anhydride group, as described previously, also provides a reactive handle for conjugating bioactive molecules to the polymer, further enhancing its potential in this area.

| Polymer System | Functional Group | Application | Key Research Finding |

|---|---|---|---|

| Poly(propylene maleate) | Maleate | 3D printed bioactive scaffolds | Surface can be modified with bioactive peptides to improve cell viability. nih.govamericanelements.com |

| Hydrogels with various functional groups | tert-butyl | Stem cell differentiation | t-butyl groups increased expression of adipogenic differentiation markers. umich.edu |

The double bond in the maleate group can participate in crosslinking reactions, allowing for the formation of polymer networks. One prominent method is through thiol-ene click chemistry, where the maleate double bond reacts with a multifunctional thiol in the presence of a photoinitiator and UV light to form a crosslinked network rsc.orgrsc.org. This type of reaction is highly efficient and can be performed under mild conditions.

Polymers functionalized with maleate groups can be crosslinked to form thermoset elastomers. For example, poly(octamethylene maleate (anhydride) citrate) can be crosslinked through the alkene moieties of the maleate groups via photocrosslinking nih.gov. The extent of crosslinking, and thus the mechanical properties of the resulting material, can be controlled by factors such as the concentration of the maleate groups and the curing conditions. While specific examples detailing the use of this compound as a crosslinker are not prevalent, the reactivity of the maleate double bond is a general principle that would apply. The bulky tert-butyl groups would likely influence the kinetics of the crosslinking reaction and the properties of the final network.

| Polymer System | Crosslinking Chemistry | Key Feature |

|---|---|---|

| Maleate- and fumarate-derived monomers with dithiols | Thiol-ene click chemistry | Photo-dose tunable crosslinking density. rsc.orgrsc.org |

| Poly(octamethylene maleate (anhydride) citrate) | Photocrosslinking of maleate alkene groups | Tunable mechanical and adhesive properties. nih.gov |

Advanced Spectroscopic and Computational Studies of Di Tert Butyl Maleate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. Due to the symmetrical nature of di-tert-butyl maleate (B1232345), its NMR spectra are relatively simple and highly informative. Although specific experimental data is not widely published, the expected spectral features can be accurately predicted based on established principles of NMR spectroscopy utsouthwestern.edu.

The ¹H NMR spectrum is expected to show two distinct signals. The protons on the carbon-carbon double bond (=CH) are chemically equivalent and should appear as a single singlet. The eighteen protons of the two equivalent tert-butyl groups [-C(CH₃)₃] will also produce a single, strong singlet.

The ¹³C NMR spectrum is predicted to exhibit four signals, corresponding to the four unique carbon environments in the molecule: the carbonyl carbons (C=O), the vinylic carbons (=CH), the quaternary carbons of the tert-butyl groups (-C(CH₃)₃), and the primary methyl carbons (-CH₃).

Table 1: Predicted ¹H NMR Spectral Data for Di-tert-butyl Maleate

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~ 6.0 - 6.3 | Singlet | Olefinic Protons (=CH) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 165 | Carbonyl Carbon (C=O) |

| ~ 130 | Olefinic Carbon (=CH) |

| ~ 81 | Quaternary Carbon (-C(CH₃)₃) |

Computational Chemistry Approaches to Reaction Pathways

While specific computational studies focusing exclusively on this compound are not prevalent in the reviewed literature, the methodologies of computational chemistry provide a powerful framework for understanding its reactivity. Techniques such as Density Functional Theory (DFT) are widely used to model reaction mechanisms, particularly for processes where maleates act as reactants, such as Diels-Alder and Michael addition reactions researchgate.netmdpi.com.

Modeling of Transition States and Activation Barriers

Computational chemistry allows for the precise modeling of transition states, which are high-energy, transient structures that exist at the peak of a reaction's energy profile. For a reaction involving this compound, such as a Diels-Alder cycloaddition, DFT calculations can be employed to locate the geometry of the transition state and calculate its energy researchgate.net.

Theoretical Investigations of Catalytic Mechanisms

Theoretical studies are crucial for elucidating the mechanisms of catalyzed reactions. For this compound, this could involve modeling its interaction with various catalysts, such as Lewis acids or transition metals. Computational models can reveal how a catalyst coordinates with the substrate—for instance, by interacting with the carbonyl oxygens or the π-system of the double bond researchgate.net.

These models help explain how a catalyst lowers the activation energy of a reaction. By calculating the energies of intermediates and transition states in the presence of a catalyst, researchers can compare the catalyzed pathway to the uncatalyzed one. This provides fundamental insights into the catalyst's role in accelerating bond formation and cleavage, guiding the design of more efficient catalytic systems for reactions like hydrogenation or polymerization involving maleate esters researchgate.netresearchgate.net.

Mass Spectrometry and Chromatographic Techniques in Analysis

Mass spectrometry (MS) and chromatography are essential tools for the analysis and identification of organic compounds like this compound. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly effective method for separating the compound from a mixture and determining its molecular weight and structure acs.orggcms.czshimadzu.com.

In electron ionization mass spectrometry (EI-MS), the this compound molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (228.28 g/mol ). The fragmentation pattern is dictated by the structure of the ester, particularly the stable tert-butyl carbocation. Key fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group and rearrangements libretexts.orgwhitman.eduuni-saarland.delibretexts.org.

The most prominent fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃, 57 amu), leading to a significant fragment ion at m/z 171. Another characteristic fragmentation is the loss of a neutral isobutene molecule ((CH₃)₂C=CH₂, 56 amu) via a rearrangement process, resulting in an ion at m/z 172. The tert-butyl cation itself, at m/z 57, is expected to be a major peak in the spectrum due to its high stability uni-saarland.de.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass/charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 228 | [C₁₂H₂₀O₄]⁺ | Molecular Ion (M⁺) |

| 172 | [M - C₄H₈]⁺ | Loss of isobutene |

| 171 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |

For chromatographic analysis, gas chromatography is well-suited for a volatile compound like this compound shimadzu.comresearchgate.net. A nonpolar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would typically be used. The conditions, including oven temperature program and carrier gas flow rate, would be optimized to achieve good separation and peak shape shimadzu.com.

Environmental and Biodegradation Studies of Maleate Esters General

Biodegradation Pathways of Related Maleate (B1232345) Esters

The biodegradation of maleate esters is primarily a biological process driven by microorganisms. In aqueous environments, these esters are expected to hydrolyze to maleic acid and the corresponding alcohol. industrialchemicals.gov.auindustrialchemicals.gov.au The systemic toxicity and environmental behavior are largely influenced by these hydrolysis products. industrialchemicals.gov.auindustrialchemicals.gov.au

The microbial breakdown of esters is a well-documented process, typically initiated by enzymatic hydrolysis. For compounds structurally similar to maleate esters, such as phthalate (B1215562) esters, this is the principal first step in their degradation pathway. nih.govd-nb.inforesearchgate.net

Initial Hydrolysis: The primary mechanism for the microbial degradation of esters is the cleavage of the ester bonds by enzymes called esterases or hydrolases. d-nb.info This reaction yields the parent dicarboxylic acid (maleic acid) and the corresponding alcohol. For instance, various bacteria, such as Nocardia erythropolis, have been shown to rapidly degrade phthalate esters through this initial hydrolytic step. nih.gov

Metabolism of Hydrolysis Products: Following the initial hydrolysis, the resulting maleic acid and alcohol are further metabolized by microorganisms. The alcohol is often readily utilized as a carbon source. The degradation of the dicarboxylic acid may proceed through pathways involving hydroxylation and subsequent ring cleavage, eventually converting the molecule into intermediates of central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Role of Microbial Consortia: Complete mineralization of some complex organic compounds often requires the synergistic action of a microbial consortium. nih.gov Different microbial species may carry out different steps of the degradation pathway. For example, one bacterial species might be responsible for the initial hydrolysis of the ester, while another degrades the resulting acid. d-nb.info This metabolic cooperation is crucial for the efficient removal of the compound from the environment. d-nb.infonih.gov Degradation can occur under both aerobic and anaerobic conditions, carried out by a diverse range of bacteria and fungi. researchgate.netmdpi.com

Table 1: Key Microbial Processes in the Degradation of Related Esters

| Degradation Step | Enzymatic Action | Key Intermediates | Microbial Requirement |

| Initial Hydrolysis | Esterases cleave ester bonds | Parent Acid (e.g., Maleic Acid) & Alcohol | Single or multiple microbial species |

| Metabolism of Acid | Dioxygenases, Dehydrogenases | Dihydroxylated intermediates | Often specific bacterial strains |

| Complete Mineralization | Various metabolic enzymes | Central pathway intermediates (e.g., Acetyl-CoA) | Often requires a microbial consortium |

The persistence of maleate esters in the environment is determined by the rate of their degradation through both biotic and abiotic pathways.

Biotic Degradation as the Primary Fate: Microbial degradation is considered the most effective and primary route for the elimination of esters like phthalates from the environment. d-nb.info Abiotic degradation processes, such as aqueous photolysis, are generally very slow in comparison. For example, the photolysis half-life of some phthalate esters can range from over 100 days to several years. d-nb.info

Hydrolysis and Bioavailability: In aqueous environments, maleate esters are expected to hydrolyze, with the resulting maleic acid being the main form available systemically. industrialchemicals.gov.auindustrialchemicals.gov.au The rate of this hydrolysis and subsequent biodegradation influences the compound's persistence.

Potential for Accumulation: While biodegradation is the primary fate, the process is not always rapid or complete. Under certain environmental conditions, such as anaerobic or sulfate-reducing environments, the degradation of esters and their metabolites can be significantly slower, leading to their accumulation. nih.gov The structure of the ester, including the length and branching of the alcohol chain, can also affect the degradation rate. mdpi.com Intermediates of the degradation process may also accumulate if the necessary microbial pathways for their further breakdown are absent or limited. nih.gov

Environmental Impact Assessment of Maleate-derived Compounds

The environmental impact of maleate esters is a function of the toxicity and persistence of the parent compound and its degradation products. usgs.gov The release of synthetic chemicals into the environment is a significant concern due to their potential to act as pollutants. wur.nlmdpi.com

Toxicity of Hydrolysis Products: The primary concern for maleate esters is the toxicity driven by their hydrolysis product, maleic acid. industrialchemicals.gov.auindustrialchemicals.gov.au The assessment of their environmental risk, therefore, must consider the fate and effects of this key intermediate.

Endocrine Disruption Potential: Many synthetic chemicals, including structurally related compounds like phthalate esters, are known as endocrine-disrupting chemicals (EDCs). nih.govnih.gov These substances can interfere with the hormone systems of organisms, potentially causing adverse reproductive and developmental effects in wildlife and humans. nih.gov While specific data on Di-tert-butyl maleate is limited, the potential for endocrine disruption is a key consideration in the environmental risk assessment of any novel synthetic ester.

Ecotoxicological Effects: Ecotoxicants can exert deleterious effects on living organisms at low concentrations. wur.nl The impact on ecosystems can range from effects on individual organisms to changes in population dynamics and community structure. The assessment involves evaluating the exposure routes and the potential for bioaccumulation in organisms, where persistent and lipophilic compounds can accumulate in fatty tissues. wur.nl

Table 2: Summary of Environmental Considerations for Maleate-Derived Compounds

| Aspect | Key Considerations | Related Examples |

| Primary Degradation Product | Maleic Acid | The toxicity of maleate esters is largely driven by this hydrolysis product. industrialchemicals.gov.auindustrialchemicals.gov.au |

| Key Removal Mechanism | Microbial Biodegradation | Considered the most effective means of elimination from the environment. d-nb.info |

| Potential Risks | Ecotoxicity, Potential for Endocrine Disruption | Phthalate esters are well-known endocrine disruptors. nih.govnih.gov |

| Persistence Factors | Environmental Conditions (e.g., anaerobic), Chemical Structure | Some esters and metabolites can accumulate in sulfate-reducing environments. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal parameters for synthesizing di-tert-butyl maleate via reactive distillation?

- Methodological Answer : Aspen Plus simulations indicate that reactive distillation (RD) parameters significantly influence conversion and purity. Key parameters include:

- Total theoretical stages: 17 (rectifying: 3, reactive: 7, stripping: 5)

- Reflux ratio: 0.25

- Operating pressure: 0.1 MPa

- Feed mole ratio (maleic anhydride to alcohol): 1:5 .

- Experimental validation of these parameters showed improved yield and reduced side reactions.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Elemental analysis (EA), infrared spectroscopy (IR), and nuclear magnetic resonance (¹H NMR) are critical for structural confirmation. For example:

- IR : Identifies ester carbonyl stretches (~1740 cm⁻¹) and maleate double bonds.

- ¹H NMR : Peaks at δ 6.2–6.4 ppm confirm the maleate vinyl protons, while tert-butyl groups appear as singlets at δ 1.2–1.4 ppm .

- Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can quantify purity, though GC is cost-effective for sterol-maleate derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves (EN 374 standard), chemical-resistant suits, and self-contained breathing apparatus (SCBA) during firefighting .

- Ventilation : Ensure fume hoods and explosion-proof equipment to mitigate flammability risks (flash point: 113°C for related esters) .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid ignition sources .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its stability compared to fumarate or succinate derivatives?

- Methodological Answer : X-ray absorption spectroscopy (XAS) and density functional theory (DFT) analyses reveal that maleate dianions exhibit lower stability due to electron-withdrawing effects from the ester groups. This instability impacts reactivity in polymerization or catalytic processes. Fumarate and succinate derivatives, with extended conjugation or saturated backbones, show higher thermodynamic stability .

Q. What role does this compound play in the synthesis of functional polymers or coatings?

- Methodological Answer : As a co-monomer, it enhances hydrophobicity and thermal stability in acrylic coatings. For example:

- Radical Polymerization : this compound copolymerizes with methyl methacrylate (MMA) or tert-butyl acrylate, improving glass transition temperature (Tg) and solvent resistance .

- Crosslinking : Its electron-deficient double bond facilitates Michael addition reactions in UV-curable coatings .

Q. How can researchers resolve contradictions in analytical data when quantifying this compound in complex mixtures?

- Methodological Answer :

- Chromatographic Optimization : Use C18 columns for HPLC to resolve overlaps between this compound and sterol derivatives (e.g., stigmasteryl maleate).

- GC Limitations : While GC is economical, overlapping peaks on DB-1 columns necessitate derivatization (e.g., silylation) for accurate quantification .

- Cross-Validation : Pair chromatographic data with ¹H NMR integration for vinyl proton ratios to confirm purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.